1,3,5-Triamino-1,3,5-trideoxy-cis-inositol trihydrochloride
Overview
Description
1,3,5-Triamino-1,3,5-trideoxy-cis-inositol trihydrochloride, also known as all-cis-2,4,6-Triaminocyclohexane-1,3,5-triol, is a compound with the molecular formula C6H15N3O3 · 3HCl and a molecular weight of 286.58 . It is used as a building block for polynuclear metal complexes .
Molecular Structure Analysis
The molecular structure of 1,3,5-Triamino-1,3,5-trideoxy-cis-inositol trihydrochloride is characterized by the presence of three amino groups and three hydroxy groups. The sodium cation is bonded to the three hydroxy groups of one 1,3,5-triamino-1,3,5-trideoxy-cis-inositol (taci) ligand .Chemical Reactions Analysis
1,3,5-Triamino-1,3,5-trideoxy-cis-inositol trihydrochloride forms trinuclear complexes of trivalent lanthanide cations . These complexes are efficient catalysts for the hydrolysis of 2-hydroxypropyl-4-nitrophenyl phosphate (HPNP), a commonly used RNA model system .Physical And Chemical Properties Analysis
1,3,5-Triamino-1,3,5-trideoxy-cis-inositol trihydrochloride has a molecular weight of 286.58 . It forms trinuclear complexes of trivalent lanthanide cations .Scientific Research Applications
Metal Ion Complexation and Structural Analysis
1,3,5-Triamino-1,3,5-trideoxy-cis-inositol (TACI) demonstrates remarkable versatility in forming complexes with various metal ions. The compound has been studied for its unique ability to form stable complexes with trivalent lanthanide cations, leading to the formation of isostructural trinuclear complexes. These complexes exhibit high stability and are highly dependent on the cation radius (Chapon et al., 2001). Similar findings were observed in the formation of complexes with aluminum(III), gallium(III), and thallium(III) (Hegetschweiler et al., 1993), and the enthalpy changes of the complexation reaction with lanthanide cations were measured by microcalorimetry (Chapon et al., 2003).
Hydrogen Bonding and Solubility Properties
Studies have shown that TACI can form both intermolecular and intramolecular hydrogen bonds, as demonstrated by X-ray diffraction. This property contributes to the good solubility of its derivatives in various common solvents, making it a valuable compound in research involving solubility and molecular interactions (Hegetschweiler et al., 1990).
Chelation Therapy and Metal Ion Binding
TACI has potential applications in chelation therapy and metal ion binding in medicine. Its structure has been used as a basis for the design of selective chelators, particularly for treating metal intoxication or stabilizing metal cations in diagnostic radiopharmaceuticals and paramagnetic contrast agents (Hegetschweiler, 1999).
Catalysis in Hydrolysis Reactions
Trinuclear rare-earth metal complexes based on TACI have been proven to be efficient catalysts for the hydrolysis of phosphodiesters, which are commonly used RNA model systems. This application suggests the potential for TACI in biochemical and pharmaceutical research (Ramadan et al., 2011).
properties
IUPAC Name |
2,4,6-triaminocyclohexane-1,3,5-triol;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O3.3ClH/c7-1-4(10)2(8)6(12)3(9)5(1)11;;;/h1-6,10-12H,7-9H2;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLVRAIJSKJOGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)N)O)N)O)N.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746407 | |
Record name | 2,4,6-Triaminocyclohexane-1,3,5-triol--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Triamino-1,3,5-trideoxy-cis-inositol trihydrochloride | |
CAS RN |
6988-69-8 | |
Record name | 2,4,6-Triaminocyclohexane-1,3,5-triol--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6988-69-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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